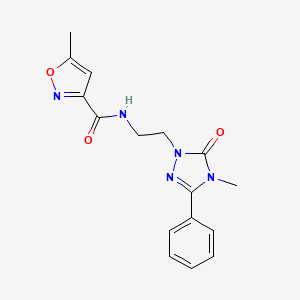
5-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a phenyl ring, an isoxazole ring, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual rings (the triazole, phenyl, and isoxazole), followed by their coupling and the introduction of the carboxamide group. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula and the known structures of its functional groups. The presence of multiple rings suggests that the compound could have a rigid, three-dimensional structure. The electronic properties of the molecule, such as its polarity and potential for hydrogen bonding, would be influenced by the functional groups present .Chemical Reactions Analysis
The reactivity of the compound would be determined by its functional groups. For example, the triazole ring is known to participate in a variety of reactions, including substitutions and additions. The carboxamide group could also be reactive, particularly towards acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups suggests that the compound could be soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .Scientific Research Applications
Antitumor Activity
Research has indicated that compounds related to 5-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide have antitumor properties. For example, the study by Stevens et al. (1984) on antitumor imidazotetrazines, which are structurally related, has demonstrated curative activity against L-1210 and P388 leukemia, suggesting a potential pathway for developing new cancer treatments (Stevens et al., 1984).
Activation of C(sp3)-H Bonds
In the context of synthetic chemistry, compounds like 5-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide have been utilized for the activation of C(sp3)-H bonds. Pasunooti et al. (2015) reported the use of bidentate auxiliaries derived from isoxazole-3-carboxamide moieties for palladium-catalyzed C(sp3)-H bond activation. This process facilitates the synthesis of γ-substituted non-natural amino acids, demonstrating the compound's utility in organic synthesis and medicinal chemistry applications (Pasunooti et al., 2015).
Intramolecular Cyclization for Oxazoles Synthesis
Kumar et al. (2012) explored the synthesis of 2-phenyl-4,5-substituted oxazoles through intramolecular copper-catalyzed cyclization, a process relevant for creating structurally similar compounds. This research underscores the versatility of using isoxazole and triazole derivatives in the synthesis of complex organic molecules, which could be applicable for the development of pharmaceuticals and other functional materials (Kumar et al., 2012).
DNA Interaction Studies
Research into the interaction of triazene derivatives with DNA, as studied by Mizuno and Decker (1976), may offer insights into the mechanisms by which related compounds, such as 5-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide, could interact with biological macromolecules. This is critical for understanding the potential therapeutic applications of these compounds (Mizuno & Decker, 1976).
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
Isoxazoles and triazoles can bind to a variety of targets in the body. For instance, some isoxazole derivatives are known to act as agonists for the peroxisome proliferator-activated receptor .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, when acting as agonists, they can bind to their target receptor and activate it, leading to a series of downstream effects .
Biochemical pathways
The biochemical pathways affected by these compounds can also be diverse. For instance, activation of the peroxisome proliferator-activated receptor can lead to regulation of central inflammation .
Pharmacokinetics
The ADME properties of these compounds can vary based on their specific structure. Some indole derivatives, which share some structural similarities with your compound, have been found to have good secondary pharmacology and physicochemical properties .
Result of action
The result of the compound’s action can depend on the specific biological activity it exhibits. For instance, if it acts as an anti-inflammatory agent, it could help to reduce inflammation in the body .
properties
IUPAC Name |
5-methyl-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-11-10-13(19-24-11)15(22)17-8-9-21-16(23)20(2)14(18-21)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRNJHHIARGZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2959134.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2959135.png)
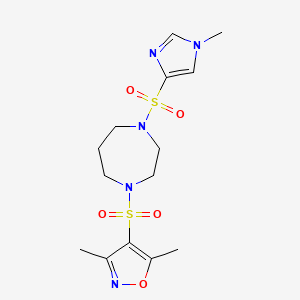
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2959137.png)

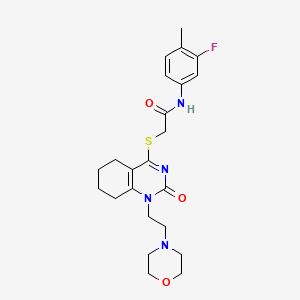
![2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2959143.png)
![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride](/img/structure/B2959145.png)
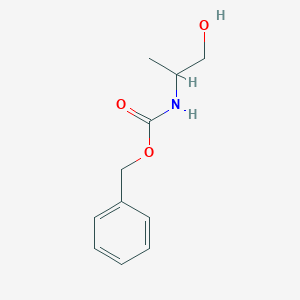
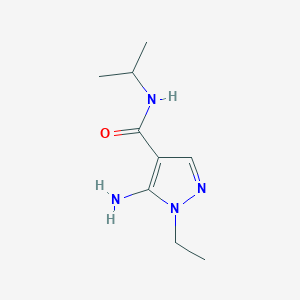
![Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2959150.png)
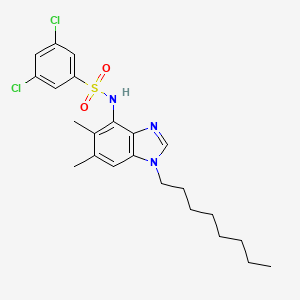
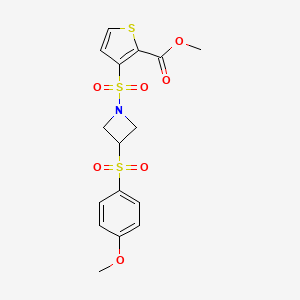
![6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2959156.png)